Selegiline Hydrochloride, chemically known as (R)-(-)-N,α-dimethyl-N-2-propynylphenethylamine hydrochloride, is a synthetic compound classified as a phenethylamine and a propargylamine derivative. [] In scientific research, Selegiline Hydrochloride is primarily recognized for its role as a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters like dopamine. [] This property makes it valuable for investigating various neurological processes and disorders.
Selegiline hydrochloride is derived from the natural compound phenethylamine. Chemically, it is classified as an N,α-dimethyl-N-2-propinylphenylethylamine. It falls under the category of psychoactive drugs, specifically as a monoamine oxidase B inhibitor, which selectively targets the enzyme responsible for the metabolism of dopamine.
The synthesis of selegiline hydrochloride can be achieved through various methods, including traditional chemical synthesis and more recent chemoenzymatic approaches.
Selegiline hydrochloride has a molecular formula of C₉H₁₁N and a molecular weight of approximately 149.19 g/mol. Its structure features a phenyl ring bonded to an ethylamine chain with a propyne substituent. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous solutions.
Selegiline hydrochloride participates in several chemical reactions:
Selegiline exerts its therapeutic effects primarily through the inhibition of monoamine oxidase B, an enzyme that breaks down dopamine in the brain. By inhibiting this enzyme, selegiline increases the levels of dopamine available for neurotransmission, thereby alleviating symptoms associated with Parkinson's disease.
Selegiline hydrochloride is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: